3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline
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Overview
Description
3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline is an organic compound with a complex structure that includes a chloro, cyano, and fluoro substituent on an aniline ring, along with a propane-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline typically involves multiple steps. One common approach is to start with 3-chloro-4-fluoroaniline as the base compound. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent. The propane-2-sulfonyl group can be added via a sulfonylation reaction, often using a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaCN) are commonly used.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound might be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: A simpler analog that lacks the cyano and propane-2-sulfonyl groups.
4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline: Similar but without the chloro and cyano groups.
Uniqueness
3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline is unique due to the combination of its substituents, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(3-propan-2-ylsulfonylpropyl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O2S/c1-10(2)20(18,19)7-3-6-17(9-16)11-4-5-13(15)12(14)8-11/h4-5,8,10H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNSJGOAOAITGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCCN(C#N)C1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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